

4-Hydroxybenzyl Cyanide: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 4-Hydroxybenzyl cyanide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

4-Hydroxybenzyl cyanide, also known as (4-hydroxyphenyl)acetonitrile, is a highly versatile precursor in the field of organic synthesis.^{[1][2]} Its bifunctional nature, possessing both a reactive hydroxyl group and a nitrile group on a benzene scaffold, makes it an invaluable starting material for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs).^[2] This technical guide provides a detailed overview of its properties, reactivity, and key applications, complete with experimental protocols and data presented for practical use by professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **4-hydroxybenzyl cyanide** is fundamental for its application in synthesis.

Physical and Chemical Properties

The key physicochemical properties of **4-hydroxybenzyl cyanide** are summarized in the table below, providing essential data for reaction planning and execution.

Property	Value	Source
IUPAC Name	2-(4-hydroxyphenyl)acetonitrile	[3]
Synonyms	4-Hydroxyphenylacetonitrile, p-Hydroxybenzyl cyanide	[3][4]
CAS Number	14191-95-8	[3]
Molecular Formula	C ₈ H ₇ NO	[3]
Molecular Weight	133.15 g/mol	[3]
Appearance	Light brown or white to yellow solid/powder	[1][5][6]
Melting Point	67-74 °C	[1][4][6]
Boiling Point	329-330 °C @ 760 mmHg	[3][4]
Solubility	Sparingly soluble in water	[5][7]
pKa	9.63 ± 0.13 (Predicted)	[5]

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of **4-hydroxybenzyl cyanide**.

Spectroscopy	Data	Source
¹ H NMR (DMSO-d ₆)	δ 9.55 (s, 1H, ArOH), 7.15 (d, 2H, ArH), 6.80 (d, 2H, ArH), 3.84 (s, 2H, CH ₂)	[1][8]
¹³ C NMR (DMSO-d ₆)	δ 156.99, 129.40, 121.21, 119.80, 115.85, 21.73	[1][8]
IR (KBr, cm ⁻¹)	3340.71 (O-H), 2268.29 (C≡N), 1614.42, 1516.05 (C=C, aromatic)	[1][8]
GC-MS (m/z)	133 (base peak), 106, 90, 78	[1][8]

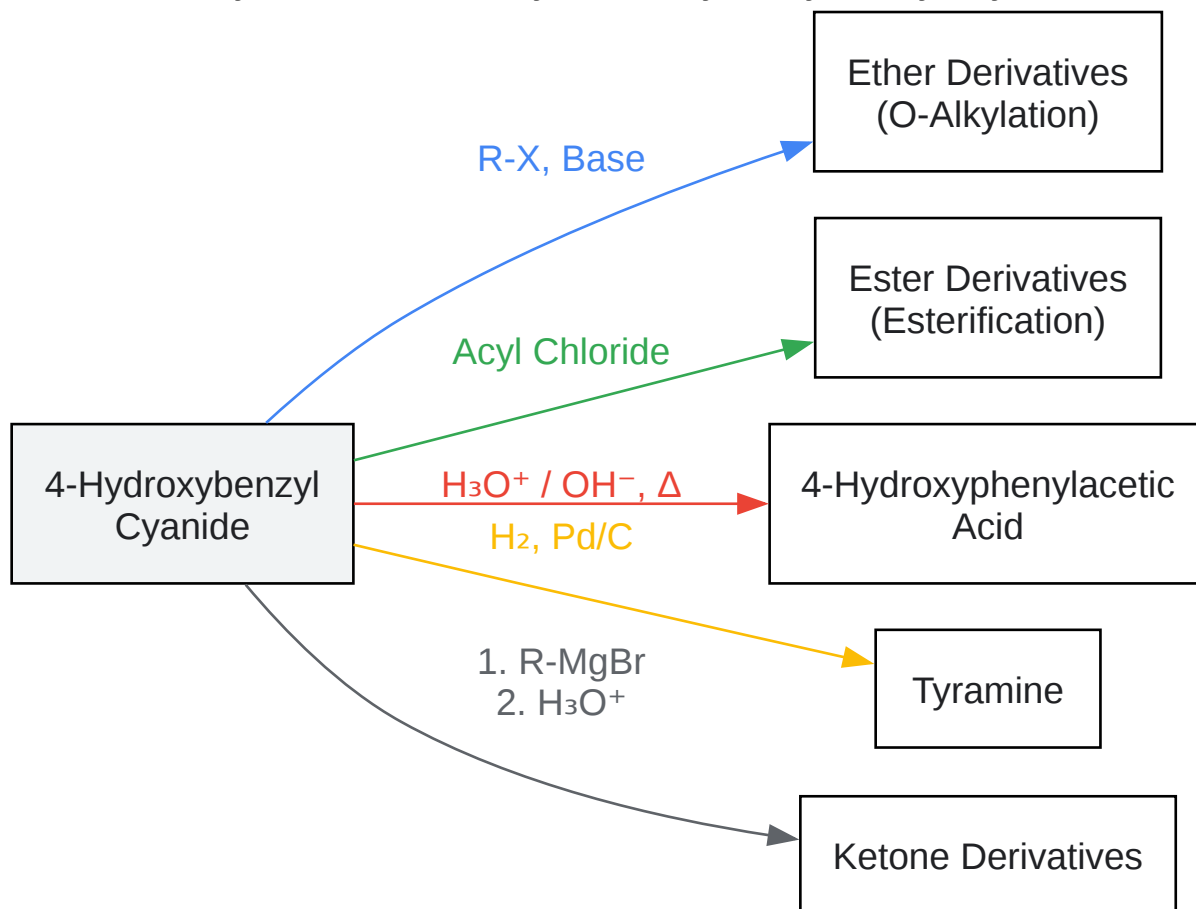
Reactivity and Synthetic Pathways

The synthetic utility of **4-hydroxybenzyl cyanide** stems from the distinct reactivity of its hydroxyl and nitrile functional groups. This allows for a variety of chemical transformations, making it a versatile node in complex synthetic routes.

- **Hydroxyl Group Reactions:** The phenolic hydroxyl group can readily undergo O-alkylation or etherification to introduce a variety of substituents. It can also be esterified. These reactions are fundamental in modifying the molecule's solubility, lipophilicity, and downstream reactivity.
- **Nitrile Group Reactions:** The nitrile group is a valuable synthon for several important functional groups:
 - **Hydrolysis:** It can be hydrolyzed under acidic or basic conditions to yield 4-hydroxyphenylacetic acid, a crucial intermediate for pharmaceuticals like Atenolol.^{[9][10]}
 - **Reduction:** Catalytic hydrogenation of the nitrile group leads to the formation of 2-(4-hydroxyphenyl)ethanamine, also known as Tyramine, a biologically significant amine.^[11]
 - **Addition Reactions:** The nitrile can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

The following diagram illustrates the core synthetic transformations available from **4-hydroxybenzyl cyanide**.

Core Synthetic Pathways of 4-Hydroxybenzyl Cyanide

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Core Synthetic Pathways of 4-Hydroxybenzyl Cyanide

Key Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations starting from **4-hydroxybenzyl cyanide**.

Synthesis of 4-Hydroxybenzyl Cyanide from 4-Hydroxybenzyl Alcohol

This protocol describes a method to synthesize the title compound from its corresponding alcohol.

- Reaction: 4-Hydroxybenzyl alcohol is converted to **4-hydroxybenzyl cyanide** using sodium cyanide.
- Procedure Reference: Adapted from patent literature.[8]
- Reagents:
 - 4-Hydroxybenzyl alcohol: 4.96 g
 - Sodium cyanide: 2.4 g
 - Ethanol: 12 mL
 - Ethyl formate: 12 mL
- Protocol:
 - A mixture of 4.96 g of p-hydroxybenzyl alcohol, 2.4 g of sodium cyanide, 12 mL of ethanol, and 12 mL of ethyl formate is prepared in a suitable reaction vessel.
 - The mixture is heated with stirring under reflux for a period of ninety minutes.
 - Following the reaction, the product is isolated to yield the crude product.
- Yield: The reported yield of crude product is 94%.[8]

Synthesis of 4-Hydroxyphenylacetic Acid via Nitrile Hydrolysis

This protocol details the acid-catalyzed hydrolysis of **4-hydroxybenzyl cyanide** to produce 4-hydroxyphenylacetic acid, an important pharmaceutical intermediate.[9][10]

- Reaction: The nitrile functional group of **4-hydroxybenzyl cyanide** is hydrolyzed to a carboxylic acid.
- Procedure Reference: This is a general procedure adapted from the hydrolysis of benzyl cyanide.[12]

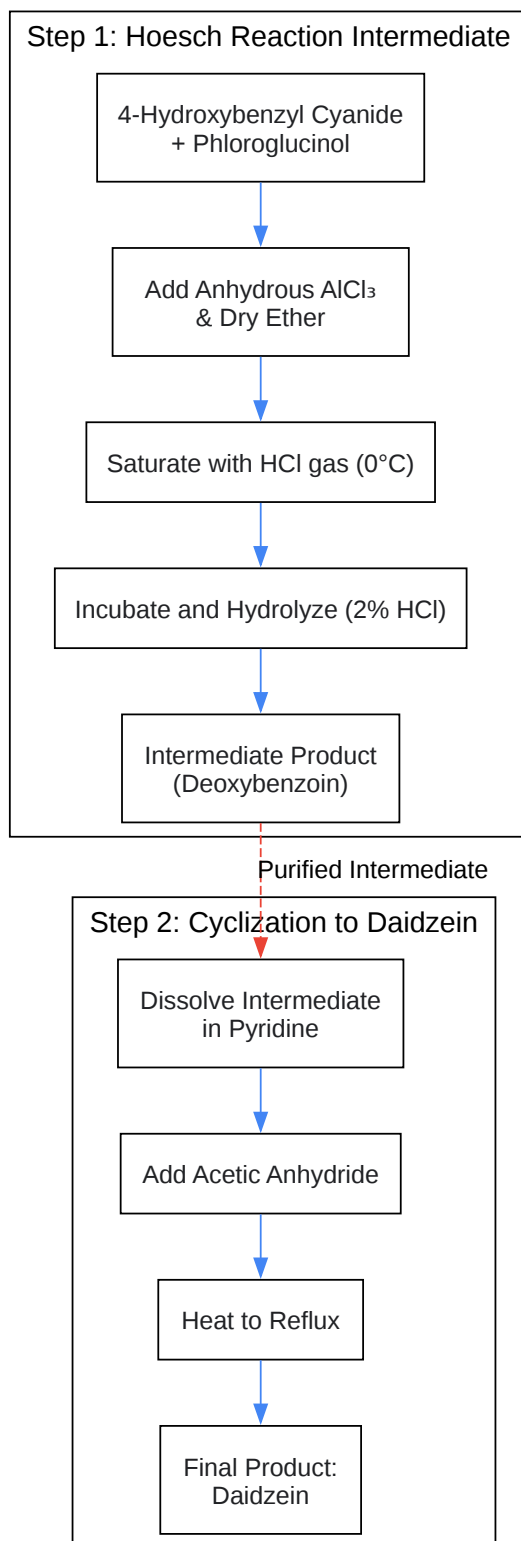
- Reagents:
 - **4-Hydroxybenzyl cyanide**
 - Sulfuric acid (concentrated)
 - Water
- Protocol:
 - In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a dilute sulfuric acid solution by carefully adding sulfuric acid to water.
 - Add **4-hydroxybenzyl cyanide** to the acid solution.
 - Heat the mixture to reflux and stir vigorously for 3-4 hours. The reaction progress can be monitored by TLC.
 - After the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the product.
 - Filter the crude 4-hydroxyphenylacetic acid.
 - Wash the crude product with hot water to remove impurities.
 - The product can be further purified by recrystallization or distillation under reduced pressure.

Synthesis of Daidzein (An Isoflavone)

4-Hydroxybenzyl cyanide is a key precursor in the synthesis of Daidzein, a compound with potential anticancer and lipid-lowering effects.[\[13\]](#)

- Reaction: A multi-step synthesis involving a Hoesch reaction between **4-hydroxybenzyl cyanide** and phloroglucinol, followed by cyclization.
- Procedure Reference: Adapted from Zhang Cui'e et al., 2009.[\[13\]](#)
- Workflow Diagram:

Workflow for Daidzein Synthesis

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